REACTION_CXSMILES
|
[CH2:1]([OH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]([CH3:10])[CH3:9].[C:12](OC)(=[O:16])[C:13]([CH3:15])=[CH2:14].C(N(CC)O)C.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>>[C:12]([O:11][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]([CH3:9])[CH3:10])(=[O:16])[C:13]([CH3:15])=[CH2:14]
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC(C)C)O
|
Name
|
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
hafnium actylacetonate
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(O)CC
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added to a 3 liter flask
|
Type
|
CUSTOM
|
Details
|
equipped with an agitator
|
Type
|
DISTILLATION
|
Details
|
thermometer, and a 10-plate Oldershaw fractional distillation column
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux at atmospheric pressure while an azeotropic mixture of MMA and methanol
|
Type
|
CUSTOM
|
Details
|
was removed from the upper part of the fractionating column
|
Type
|
CUSTOM
|
Details
|
was 65°-67° C.
|
Type
|
CUSTOM
|
Details
|
pot was 106°-124° C
|
Type
|
CUSTOM
|
Details
|
Excess MMA was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the resulting IDMA was isolated (660 grams, 99.0% yield)
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |